[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide
Description
5-(Aminomethyl)-2-thienylmethanone hydrobromide is a hydrobromide salt featuring a methanone core bridged between two thiophene (thienyl) rings. One thienyl group is substituted with an aminomethyl (-CH₂NH₂) moiety at the 5-position.
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSIGWKSIPLWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-thienylmethanone hydrobromide typically involves the condensation reaction of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions and results in the formation of aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-(Aminomethyl)-2-thienylmethanone hydrobromide, often involves large-scale condensation reactions. These reactions are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-thienylmethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Thiophene oxides.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene compounds.
Scientific Research Applications
5-(Aminomethyl)-2-thienylmethanone hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 5-(Aminomethyl)-2-thienylmethanone hydrobromide | 2-thienyl, 5-(aminomethyl)-2-thienyl | Not explicitly provided (inferred: C₁₀H₁₀BrNOS₂) | ~314.2 (estimated) | Likely intermediate for organic synthesis |
| 5-(Aminomethyl)-2-thienylmethanone hydrobromide (CAS: 1824608-01-6) | 3-furyl, 5-(aminomethyl)-2-thienyl | C₁₀H₁₀BrNO₂S | 288.16 | Research intermediate; requires strict safety protocols |
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (CAS: 1823787-24-1) | Phenyl, 5-(2-aminoethyl)-2-thienyl | C₁₃H₁₄BrNOS | 312.225 | No explicit activity data; structural analog for drug development |
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (CAS: 1824437-51-5) | 2-furyl, 5-(2-aminoethyl)-2-thienyl | C₁₁H₁₂BrNO₂S | 302.19 | Discontinued; limited commercial availability |
| TPA-T-DCV-Ph-F (Fluorinated analog) | Fluorophenyl, thienyl, dicyanovinyl | Not provided | Not provided | High solubility in chloroform; used in optoelectronics |
Key Observations:
- Substituent Effects : Replacing thienyl with furyl (e.g., 3-furyl vs. 2-thienyl) reduces sulfur content and introduces oxygen, altering electronic properties and solubility. For instance, TPA-T-DCV-Ph-F (with fluorophenyl) exhibits excellent solubility in chloroform (~56 g/L), advantageous for optoelectronic applications .
- Amino Group Variations: Aminomethyl (-CH₂NH₂) vs. aminoethyl (-CH₂CH₂NH₂) substituents influence molecular weight and steric bulk. The phenyl-substituted analog (C₁₃H₁₄BrNOS) has a higher molecular weight (312.225 g/mol) compared to furyl derivatives .
- Safety Profiles : All hydrobromide salts require stringent safety measures (e.g., gloves, masks) due to hazards like skin/eye irritation (H313, H333) .
Biological Activity
5-(Aminomethyl)-2-thienyl(2-thienyl)methanone hydrobromide is a compound belonging to the class of thienyl derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thienyl ring system with an aminomethyl substituent, which enhances its reactivity and potential interactions with biological targets. The hydrobromide salt form improves solubility, making it suitable for various biological assays.
The biological activity of 5-(Aminomethyl)-2-thienyl(2-thienyl)methanone hydrobromide is largely attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The thienyl rings can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme and receptor activities.
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in critical metabolic pathways, leading to various biological effects.
Antimicrobial Activity
Research indicates that thienyl derivatives exhibit significant antimicrobial properties against a range of bacterial strains. Notably:
- Efficacy Against Pathogens : Studies have shown that compounds similar to 5-(Aminomethyl)-2-thienyl(2-thienyl)methanone hydrobromide possess antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Mechanisms of Action : Antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anticancer Activity
The anticancer potential of 5-(Aminomethyl)-2-thienyl(2-thienyl)methanone hydrobromide has been explored in various studies:
- Cell Line Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating significant antiproliferative activity .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic factors .
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
